molecular formula C6H12Cl2N4 B2776167 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride CAS No. 1172866-14-6

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride

Cat. No.: B2776167
CAS No.: 1172866-14-6
M. Wt: 211.09
InChI Key: UKHMLAYKXDUAAF-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propanimidamide dihydrochloride is a synthetic organic compound characterized by a propanimidamide backbone substituted with a 1H-imidazol-1-yl group and stabilized as a dihydrochloride salt. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its reactive amidine group and imidazole ring, which enable diverse derivatization .

Properties

IUPAC Name

3-imidazol-1-ylpropanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6(8)1-3-10-4-2-9-5-10;;/h2,4-5H,1,3H2,(H3,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMLAYKXDUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride typically involves the reaction of 1H-imidazole with 3-bromopropionitrile, followed by the conversion of the nitrile group to an amidine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis/Purification Methods Source/Reference
This compound C₆H₁₀Cl₂N₄ 209.63 (estimated) Propanimidamide backbone, imidazol-1-yl substituent, dihydrochloride salt Purified via silica gel chromatography (exact method unspecified)
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride C₇H₁₂Cl₂N₃O₂ 256.10 Methyl ester, amino group, imidazol-1-yl Synthesized via alkylation with methyl iodide in DMF, purified by precipitation
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanimidamide Dihydrochloride (Famotidine-related) C₈H₁₄Cl₂N₆S₂ 331.28 Thiazole ring, thioether linkage, amidine group Derived from Famotidine synthesis; purification via recrystallization
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride C₁₂H₁₂Cl₂F₃N₃ 340.15 Trifluoromethylphenyl group, ethanamine backbone Synthesized via nucleophilic substitution; purified by column chromatography

Key Observations

Functional Group Impact: The amidine group in this compound enhances hydrogen-bonding capacity compared to ester or thioether-containing analogs (e.g., methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride) . This property may improve binding affinity in biological systems.

Synthetic Methods: Silica gel chromatography is a common purification method for imidazole derivatives (e.g., ), while Famotidine-related compounds often require recrystallization for high purity .

Biological Relevance: The thiazole ring in the Famotidine-related compound () is critical for H₂ receptor antagonism, suggesting that imidazole derivatives with heterocyclic extensions may exhibit distinct pharmacological profiles .

Biological Activity

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

  • IUPAC Name: this compound
  • Molecular Formula: C6H10Cl2N4
  • Molecular Weight: 195.08 g/mol

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 3-(1H-imidazol-1-yl)propanimidamide, exhibit significant antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting potential as an antibacterial agent .

CompoundTarget OrganismMIC (µg/mL)
3-(1H-imidazol-1-yl)propanimidamideMRSA16
Control (Vancomycin)MRSA1

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Cryptococcus neoformans. The screening of various analogues revealed non-toxic selective antifungal properties, indicating a promising avenue for therapeutic applications .

Cytotoxicity and Safety Profile

The safety profile of 3-(1H-imidazol-1-yl)propanimidamide was assessed through cytotoxicity tests on human embryonic kidney cells (HEK293). The results indicated a lack of significant cytotoxic effects at concentrations up to 50 µg/mL, which is crucial for its potential therapeutic use .

The biological activity of 3-(1H-imidazol-1-yl)propanimidamide is thought to be mediated through several mechanisms:

  • Inhibition of Bacterial Growth: The compound likely interferes with bacterial cell wall synthesis or function, similar to other imidazole derivatives.
  • Fungal Cell Disruption: It may disrupt fungal cell membranes or inhibit essential metabolic pathways in fungi.

Case Studies and Research Findings

A series of studies have explored the structure-activity relationship (SAR) of imidazole derivatives. Notably, modifications to the imidazole ring and substituents on the propanimidamide moiety have been linked to enhanced biological activity. For instance, certain substitutions led to improved anti-MRSA efficacy with MIC values dropping below 0.25 µg/mL for some analogues .

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling imidazole derivatives with hydroxylamine hydrochloride under basic conditions (e.g., potassium hydroxide). Key steps include:

  • Alkylation of imidazole with a propyl linker.
  • Reaction with hydroxylamine to form the amidoxime group.
  • Purification via recrystallization or column chromatography to isolate the dihydrochloride salt . Optimization requires careful control of temperature (50–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios to minimize byproducts like over-alkylated imidazoles .

Q. How can the structural integrity of this compound be validated?

Structural confirmation relies on:

  • X-ray crystallography : Resolve bond lengths and angles, particularly the imidazole-propyl linkage and amidoxime geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm) and carbon backbone connectivity.
  • FT-IR : Identify N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Recrystallization : Use ethanol/water or methanol/diethyl ether mixtures to exploit solubility differences.
  • Ion-exchange chromatography : Separate charged impurities (e.g., unreacted hydroxylamine salts).
  • HPLC : Achieve >95% purity using C18 columns with aqueous acetonitrile gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism in the imidazole ring) or solvent interactions in the solid state. Mitigation strategies include:

  • Performing variable-temperature NMR to detect conformational flexibility.
  • Comparing multiple crystal forms (polymorphs) to identify dominant structural motifs .

Q. What computational methods are suitable for modeling the reactivity of this compound in biological systems?

  • Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite. Focus on the amidoxime group’s hydrogen-bonding potential.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to elucidate redox behavior and nucleophilic sites .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be controlled?

The dihydrochloride salt is highly hygroscopic, leading to variable hydration states. Solutions:

  • Store samples in desiccators with anhydrous CaCl₂.
  • Use Karl Fischer titration to quantify water content before critical experiments (e.g., kinetic studies) .

Q. What strategies enable the study of metal coordination by this compound?

The imidazole nitrogen and amidoxime group act as ligands. Experimental approaches include:

  • UV-Vis titration : Monitor charge-transfer bands upon addition of metal ions (e.g., Cu²⁺, Fe³⁺).
  • ESI-MS : Identify [M + metal]⁺ complexes in solution.
  • Single-crystal studies with transition metals to determine coordination geometry .

Q. How can researchers assess the compound’s potential toxicity in early-stage biological studies?

  • In vitro assays : Test cytotoxicity (MTT assay) on human cell lines (e.g., HEK293) at 10–100 µM concentrations.
  • GHS classification : Reference hazard data for structurally related amidoximes (e.g., skin/eye irritation risks) .

Methodological Notes for Data Interpretation

  • Contradictory biological activity : If antimicrobial assays show inconsistent results, verify compound stability in culture media (pH 7.4, 37°C) via LC-MS .
  • Crystallographic disorder : Use the SQUEEZE algorithm in PLATON to model unresolved solvent molecules in X-ray data .

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